molecular formula C21H26O5 B12535008 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde CAS No. 656810-15-0

3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde

Cat. No.: B12535008
CAS No.: 656810-15-0
M. Wt: 358.4 g/mol
InChI Key: WGQUSSMUJJAKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde is a benzaldehyde derivative featuring a complex ether-substituted structure. Its core consists of a benzaldehyde moiety substituted with ethoxy and two interconnected propoxy chains, one terminating in a phenoxy group. Such reactions typically proceed via nucleophilic substitution, forming ether linkages critical to the compound’s architecture.

Properties

CAS No.

656810-15-0

Molecular Formula

C21H26O5

Molecular Weight

358.4 g/mol

IUPAC Name

3-ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde

InChI

InChI=1S/C21H26O5/c1-2-24-21-16-18(17-22)10-11-20(21)26-15-7-13-23-12-6-14-25-19-8-4-3-5-9-19/h3-5,8-11,16-17H,2,6-7,12-15H2,1H3

InChI Key

WGQUSSMUJJAKRC-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCCCOCCCOC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the etherification of 3-ethoxy-4-hydroxybenzaldehyde with 3-(3-phenoxypropoxy)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and column chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde is primarily based on its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ether groups may also facilitate interactions with lipid membranes and other hydrophobic environments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde and related benzaldehyde derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
This compound (Target Compound) C₂₃H₂₈O₆ ~424.47 (estimated) Ethoxy, bis-propoxy-phenoxy High lipophilicity; potential intermediate in drug synthesis
3-{3-[4-(Benzyloxy)phenoxy]propoxy}benzaldehyde C₂₃H₂₂O₄ 362.43 Benzyloxy, propoxy-phenoxy Purity 95%; used in organic synthesis
3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde C₁₅H₁₇N₃O₅ 319.32 Methoxy, nitroimidazole-propoxy Antimicrobial activity; crystallographically characterized
3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde C₁₄H₁₉NO₄ 265.30 Methoxy, morpholine-ethoxy Pharmacological scaffold (e.g., kinase inhibition)
3-Ethoxy-4-methoxybenzaldehyde C₁₀H₁₂O₃ 178.23 Ethoxy, methoxy Boiling point 280°C; high solubility in alcohols
4-Benzyloxy-3-ethoxybenzaldehyde C₁₆H₁₆O₃ 256.29 Benzyloxy, ethoxy Intermediate in flavor/fragrance synthesis

Key Comparative Insights :

Structural Complexity: The target compound’s bis-propoxy-phenoxy chain distinguishes it from simpler derivatives like 3-Ethoxy-4-methoxybenzaldehyde (single ethoxy/methoxy groups) . This extended structure likely increases steric hindrance, reducing reactivity in electrophilic substitutions compared to less substituted analogs.

Biological Activity: Derivatives with heterocyclic substituents, such as 3-Methoxy-4-[3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]benzaldehyde, exhibit pronounced antimicrobial properties due to the nitroimidazole moiety, a feature absent in the target compound . Morpholine-containing analogs (e.g., 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde) are often explored for CNS-targeting drugs, leveraging morpholine’s ability to enhance blood-brain barrier permeability .

Synthetic Pathways: While the target compound’s synthesis is inferred from methods in , 4-Benzyloxy-3-ethoxybenzaldehyde employs benzyl protection strategies to achieve selective etherification, a tactic adaptable to the target’s synthesis .

Physicochemical Properties: The ethoxy group in the target compound increases hydrophobicity compared to methoxy-substituted analogs, as evidenced by higher molecular weight (~424 vs. 265–362) .

Biological Activity

3-Ethoxy-4-[3-(3-phenoxypropoxy)propoxy]benzaldehyde is a synthetic organic compound with potential biological activities that have garnered interest in pharmaceutical and biochemical research. This compound, characterized by its unique structural features, including ethoxy and phenoxypropoxy groups, may interact with various biological targets, influencing metabolic pathways and exhibiting therapeutic properties.

  • Molecular Formula: C19H22O4
  • Molecular Weight: 314.4 g/mol
  • IUPAC Name: this compound
  • CAS Number: 656810-13-8

The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. It has been suggested that this compound may act as a selective modulator of peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating lipid and glucose metabolism. By binding to these receptors, the compound could influence gene expression related to metabolic processes, potentially offering therapeutic benefits in metabolic disorders.

Antimicrobial Properties

Research indicates that benzaldehyde derivatives, including this compound, exhibit antimicrobial activity. Studies have demonstrated that such compounds can disrupt cellular antioxidation systems in pathogenic fungi, providing a mechanism for controlling fungal infections .

Antioxidant Activity

The antioxidant properties of this compound are significant as they contribute to its potential therapeutic effects. The presence of redox-active functional groups allows it to scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Study on Antifungal Activity

A study published in Scientific Manuscript database explored the antifungal potential of benzaldehyde derivatives. The findings indicated that this compound effectively inhibited the growth of several pathogenic fungi by targeting their antioxidation systems, suggesting its utility as an antifungal agent .

Investigation into Metabolic Effects

Another research effort focused on the metabolic effects of this compound on human cell lines. The results showed that treatment with this compound led to significant alterations in lipid profiles and glucose metabolism, supporting its role as a PPAR modulator .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC19H22O4Antimicrobial, Antioxidant
4-[3-(3-Phenoxypropoxy)propoxy]benzaldehydeC20H22O4Antioxidant
3-Methoxy-4-(3-phenylpropoxy)benzaldehydeC17H18O3Enzyme inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.